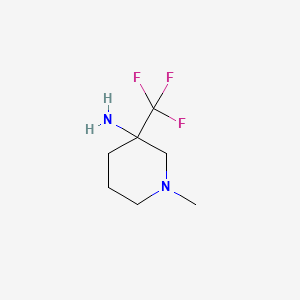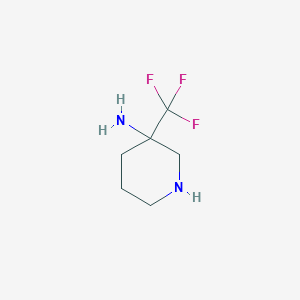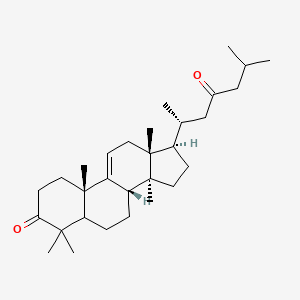
Lanost-9(11)-ene-3,23-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lanost-9(11)-ene-3,23-dione: is a triterpenoid compound that belongs to the lanostane family. Triterpenoids are a class of chemical compounds composed of three terpene units, which are often found in plants and fungi. This compound is known for its unique structure and potential biological activities, making it a subject of interest in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Lanost-9(11)-ene-3,23-dione typically involves multiple steps, starting from simpler triterpenoid precursors. One common method involves the epoxidation of lanost-9(11)-enes using m-chloroperbenzoic acid, which results in the formation of isomeric epoxides . The presence of a β-carbonyl group can influence the stereochemistry of the epoxidation process . Additionally, acetylation and oxidation reactions are often employed to introduce the necessary functional groups at specific positions on the lanostane skeleton .
Industrial Production Methods: Industrial production of this compound may involve the extraction of triterpenoids from natural sources such as plants of the Astragalus genus. These triterpenoids can then be chemically modified through a series of reactions to obtain the desired compound .
化学反応の分析
Types of Reactions: Lanost-9(11)-ene-3,23-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule with other functional groups.
Common Reagents and Conditions:
Oxidation: m-Chloroperbenzoic acid is commonly used for epoxidation reactions.
Reduction: Reducing agents such as sodium borohydride may be used for reduction reactions.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, epoxidation of lanost-9(11)-enes can yield isomeric epoxides , while acetylation can produce acetoxy derivatives .
科学的研究の応用
Lanost-9(11)-ene-3,23-dione has several scientific research applications, including:
作用機序
The mechanism of action of Lanost-9(11)-ene-3,23-dione involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit the activation of the NF-κB signaling pathway, which plays a crucial role in inflammation and cancer development . By suppressing NF-κB activation, this compound can reduce the expression of pro-inflammatory cytokines and inhibit cancer cell proliferation .
類似化合物との比較
Cycloastragenol: A triterpenoid with a similar lanostane skeleton, known for its anti-aging and telomerase-activating properties.
Astragenol: Another lanostane derivative, formed as an artifact from cycloastragenol, with potential anticancer activities.
Uniqueness: this compound is unique due to its specific functional groups and the positions of these groups on the lanostane skeleton. This unique structure contributes to its distinct biological activities and potential therapeutic applications .
特性
分子式 |
C30H48O2 |
|---|---|
分子量 |
440.7 g/mol |
IUPAC名 |
(8S,10S,13R,14S,17R)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methyl-4-oxoheptan-2-yl]-1,2,5,6,7,8,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C30H48O2/c1-19(2)17-21(31)18-20(3)22-11-15-30(8)24-9-10-25-27(4,5)26(32)13-14-28(25,6)23(24)12-16-29(22,30)7/h12,19-20,22,24-25H,9-11,13-18H2,1-8H3/t20-,22-,24-,25?,28-,29-,30+/m1/s1 |
InChIキー |
JDHOJDMOCPMBHD-CERNSUIKSA-N |
異性体SMILES |
C[C@H](CC(=O)CC(C)C)[C@H]1CC[C@@]2([C@@]1(CC=C3[C@H]2CCC4[C@@]3(CCC(=O)C4(C)C)C)C)C |
正規SMILES |
CC(C)CC(=O)CC(C)C1CCC2(C1(CC=C3C2CCC4C3(CCC(=O)C4(C)C)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


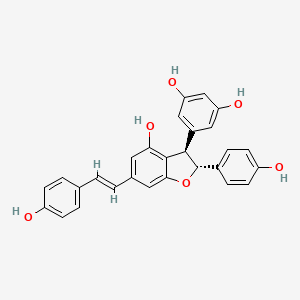
![3-[(Cyclopent-1-en-1-yl)methoxy]azetidine](/img/structure/B15239017.png)
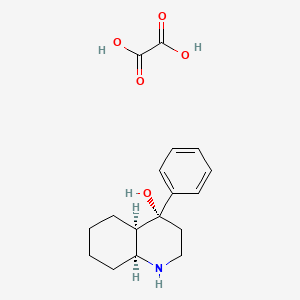
![(1R,2S,3R,4R)-3-methoxycarbonyl-7-[(2-methylpropan-2-yl)oxycarbonyl]-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B15239023.png)
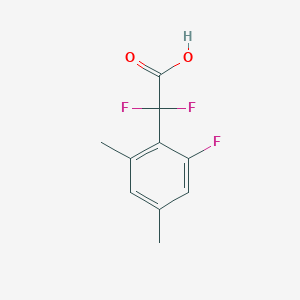
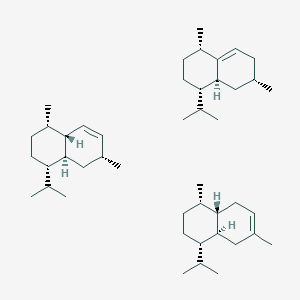
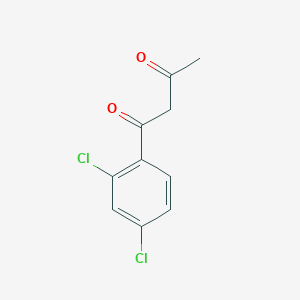
![2-amino-N-[(3-fluorophenyl)methyl]-N-methylbutanamide](/img/structure/B15239042.png)
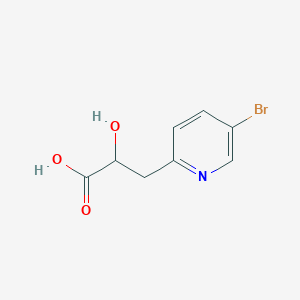
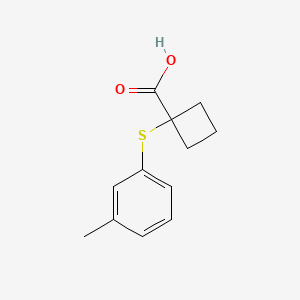
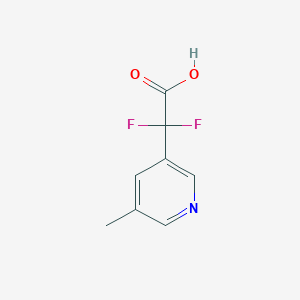
![[2-(Difluoromethyl)phenyl]methanesulfonyl chloride](/img/structure/B15239070.png)
